molecular formula C16H25N2+ B14338972 4-Decylbenzene-1-diazonium CAS No. 98293-98-2

4-Decylbenzene-1-diazonium

Cat. No.: B14338972
CAS No.: 98293-98-2
M. Wt: 245.38 g/mol
InChI Key: OPVHXFAXGLDAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Decylbenzene-1-diazonium is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The specific structure of this compound includes a decyl chain (C₁₀H₂₁) attached to the benzene ring, making it a long-chain alkyl-substituted diazonium salt. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and in surface modification applications.

Preparation Methods

The synthesis of 4-Decylbenzene-1-diazonium typically involves the diazotization of 4-decylaniline. The process can be summarized as follows:

  • Diazotization Reaction: : 4-Decylaniline is dissolved in an acidic medium, usually hydrochloric acid (HCl). Sodium nitrite (NaNO₂) is then added to the solution at low temperatures (0-5°C). The reaction proceeds as follows: [ \text{C₁₀H₂₁-C₆H₄-NH₂} + \text{NaNO₂} + \text{HCl} \rightarrow \text{C₁₀H₂₁-C₆H₄-N₂⁺Cl⁻} + \text{NaCl} + \text{H₂O} ] This reaction forms the diazonium salt, this compound chloride.

  • Industrial Production: : On an industrial scale, the process is similar but optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the diazonium salt. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

4-Decylbenzene-1-diazonium undergoes various chemical reactions, including:

  • Substitution Reactions: : Diazonium salts are known for their ability to undergo substitution reactions, where the diazonium group is replaced by other functional groups. Common reagents include:

      Copper(I) chloride (CuCl): Forms 4-decylchlorobenzene.

      Copper(I) bromide (CuBr): Forms 4-decylbromobenzene.

      Potassium iodide (KI): Forms 4-decyl-iodobenzene.

      Water (H₂O): Forms 4-decylphenol.

  • Coupling Reactions: : Diazonium salts can react with phenols or aromatic amines to form azo compounds. For example, coupling with phenol forms 4-decylazobenzene.

  • Reduction Reactions: : The diazonium group can be reduced to form the corresponding amine. Common reducing agents include sodium borohydride (NaBH₄).

Mechanism of Action

The mechanism of action of 4-Decylbenzene-1-diazonium involves the formation of a diazonium ion, which is highly reactive and can participate in various chemical reactions. The diazonium ion can undergo substitution, coupling, or reduction reactions, depending on the reagents and conditions used. The molecular targets and pathways involved include the formation of covalent bonds with surfaces or other molecules, leading to the desired chemical transformations .

Comparison with Similar Compounds

4-Decylbenzene-1-diazonium can be compared with other diazonium salts, such as:

The uniqueness of this compound lies in its long alkyl chain, which imparts hydrophobic properties and influences its reactivity and applications in surface modification and polymer chemistry.

Properties

CAS No.

98293-98-2

Molecular Formula

C16H25N2+

Molecular Weight

245.38 g/mol

IUPAC Name

4-decylbenzenediazonium

InChI

InChI=1S/C16H25N2/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(18-17)14-12-15/h11-14H,2-10H2,1H3/q+1

InChI Key

OPVHXFAXGLDAOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)[N+]#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.